molecular formula C21H21N3O3 B12175243 (2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide

(2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide

Cat. No.: B12175243
M. Wt: 363.4 g/mol
InChI Key: QSRQWCVQBAUQSF-AWNIVKPZSA-N
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Description

(2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxyphenyl group, a propan-2-yl phenyl group, and an oxadiazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the methoxyphenyl and propan-2-yl phenyl groups. Common synthetic routes may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

    Coupling Reactions: The methoxyphenyl and propan-2-yl phenyl groups are introduced through coupling reactions, often involving reagents like palladium catalysts and suitable ligands.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide stands out due to its unique combination of functional groups and the presence of the oxadiazole ring. This structure imparts specific chemical properties, such as stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

InChI

InChI=1S/C21H21N3O3/c1-14(2)16-7-9-17(10-8-16)20-21(24-27-23-20)22-19(25)13-6-15-4-11-18(26-3)12-5-15/h4-14H,1-3H3,(H,22,24,25)/b13-6+

InChI Key

QSRQWCVQBAUQSF-AWNIVKPZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

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